molecular formula C16H20N2O3 B1528266 3-Dimethylaminomethylene-4-oxo-piperidine-1-carboxylic acid benzyl ester CAS No. 727382-73-2

3-Dimethylaminomethylene-4-oxo-piperidine-1-carboxylic acid benzyl ester

Cat. No. B1528266
M. Wt: 288.34 g/mol
InChI Key: XHGRPOTZWCEXPE-UVTDQMKNSA-N
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Description

“3-Dimethylaminomethylene-4-oxo-piperidine-1-carboxylic acid benzyl ester” is a chemical compound with the CAS Number: 727382-73-2. It has a molecular weight of 288.35 . The IUPAC name for this compound is benzyl (Z)-3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20N2O3/c1-17(2)10-14-11-18(9-8-15(14)19)16(20)21-12-13-6-4-3-5-7-13/h3-7,10H,8-9,11-12H2,1-2H3/b14-10- . This code can be used to generate the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound appears as a yellow liquid or a viscous low melting point solid . The storage temperature is 0-5°C .

Scientific Research Applications

New Oxidatively Removable Carboxy Protecting Groups

Research by Kim and Misco (1985) explored oxidatively removable carboxy protecting groups, including derivatives similar to 3-Dimethylaminomethylene-4-oxo-piperidine-1-carboxylic acid benzyl ester. Their study highlighted the efficient oxidation of such compounds using specific reagents, indicating potential applications in organic synthesis and pharmaceuticals (Kim & Misco, 1985).

Synthesis of Pyrimidinecarboxylates

Schenone et al. (1990) investigated the reaction of related dimethylaminomethylene compounds with dinucleophiles. They reported the synthesis of various pyrimidinecarboxylates, demonstrating the utility of these compounds in the synthesis of heterocyclic compounds, which are significant in drug discovery (Schenone, Sansebastiano & Mosti, 1990).

Spatial Structure Studies

The research by Turchin et al. (1969) on isomeric dimethyl esters of 4-hydroxypiperidine-2, 6-dicarboxylic acid revealed insights into the spatial structures of compounds related to 3-Dimethylaminomethylene-4-oxo-piperidine-1-carboxylic acid benzyl ester. This research aids in understanding the conformations and reactivity of similar compounds (Turchin, Nikit-skaya, Sheinker & Rubtsov, 1969).

Microwave-Assisted Solvent-Free Organic Reactions

Panunzio et al. (2004) demonstrated the efficient and quick preparation of dihydropyridine rings from compounds including 2-dimethylaminomethylene-5-substituted-3-oxo-pent-4-enoic acid benzyl esters under solvent-free conditions. This methodology can be crucial in green chemistry and rapid synthesis of bioactive molecules (Panunzio, Lentini, Campana, Martelli, Tamanini & Vicennati, 2004).

Crystal Engineering of Supramolecular Assemblies

Arora and Pedireddi's (2003) study on supramolecular assemblies involving aza donor molecules and benzenetetracarboxylic acid provides insight into the potential for creating complex molecular structures using components like 3-Dimethylaminomethylene-4-oxo-piperidine-1-carboxylic acid benzyl ester. This research contributes to the field of crystal engineering and the design of novel molecular architectures (Arora & Pedireddi, 2003).

Safety And Hazards

For safety information and hazards related to this compound, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS will provide comprehensive information about handling, storage, and disposal of this compound.

properties

IUPAC Name

benzyl (3Z)-3-(dimethylaminomethylidene)-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-17(2)10-14-11-18(9-8-15(14)19)16(20)21-12-13-6-4-3-5-7-13/h3-7,10H,8-9,11-12H2,1-2H3/b14-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGRPOTZWCEXPE-UVTDQMKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1CN(CCC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/CN(CCC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Dimethylaminomethylene-4-oxo-piperidine-1-carboxylic acid benzyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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